N,N'-bis(Perfluoropentanoyl)1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of perfluoropentanoyl groups attached to a 1,2-ethanediamine backbone. The perfluorinated chains impart distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with perfluoropentanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-ethanediamine+2perfluoropentanoyl chloride→N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The perfluoropentanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine involves its interaction with specific molecular targets. The perfluorinated chains enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(phenylmethyl)-1,2-ethanediamine: Similar backbone structure but with phenylmethyl groups instead of perfluoropentanoyl groups.
N,N’-bis(1-methylethyl)-1,2-ethanediamine: Contains isopropyl groups instead of perfluoropentanoyl groups.
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Contains dithiocarboxy groups and is used for heavy metal precipitation.
Uniqueness
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is unique due to its perfluorinated chains, which impart distinct hydrophobic and chemical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Properties
CAS No. |
119403-53-1 |
---|---|
Molecular Formula |
C12H6F18N2O2 |
Molecular Weight |
552.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)ethyl]pentanamide |
InChI |
InChI=1S/C12H6F18N2O2/c13-5(14,7(17,18)9(21,22)11(25,26)27)3(33)31-1-2-32-4(34)6(15,16)8(19,20)10(23,24)12(28,29)30/h1-2H2,(H,31,33)(H,32,34) |
InChI Key |
QVRJRHUMFTVYEN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.